molecular formula C11H11FN4O B7460287 N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide

N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7460287
M. Wt: 234.23 g/mol
InChI Key: TWKHQFUUMWLAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide (AFP-01) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of pyrazole and has been shown to exhibit a range of biochemical and physiological effects. In We will also discuss its potential future directions in scientific research.

Mechanism of Action

The exact mechanism of action of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and analgesic effects. Additionally, N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide in scientific research. One area of interest is the potential use of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide may have potential applications in the treatment of pain and anxiety disorders. Further research is needed to fully understand the mechanism of action of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide involves the reaction of 3-amino-4-fluorobenzaldehyde with hydrazine hydrate to form 3-amino-4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring, which is subsequently acetylated to form N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide has been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-9-3-2-8(6-10(9)13)15-11(17)7-16-5-1-4-14-16/h1-6H,7,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKHQFUUMWLAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)-2-pyrazol-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.